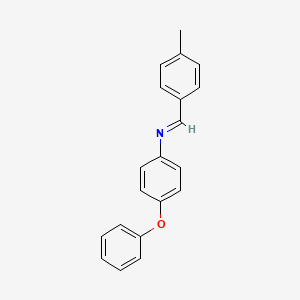
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring substituted with a hydroxybutyl group and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione typically involves the reaction of cyanuric chloride with 2-hydroxybutan-2-amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the hydroxybutylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 5-(2-Oxobutan-2-yl)-1,3,5-triazinane-2-thione.
Reduction: Formation of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thiol.
Substitution: Formation of various substituted triazinane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. The hydroxy and thione groups allow it to form hydrogen bonds and other interactions with enzymes and proteins. This can lead to inhibition of enzyme activity or modulation of protein function, which is crucial for its antimicrobial and antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazinane ring structure but without the hydroxybutyl and thione substitutions.
2-Hydroxy-1,3,5-triazine: Similar to 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione but lacks the butyl group.
1,3,5-Triazinane-2-thione: Similar structure but without the hydroxybutyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxybutyl and thione groups. This combination of functional groups provides it with distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H15N3OS |
|---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
5-(2-hydroxybutan-2-yl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C7H15N3OS/c1-3-7(2,11)10-4-8-6(12)9-5-10/h11H,3-5H2,1-2H3,(H2,8,9,12) |
InChI-Schlüssel |
XXNXAVVVTBJDSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(N1CNC(=S)NC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


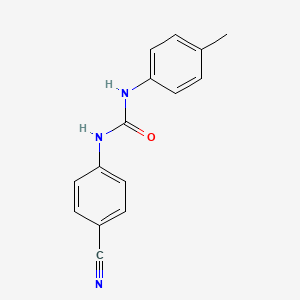
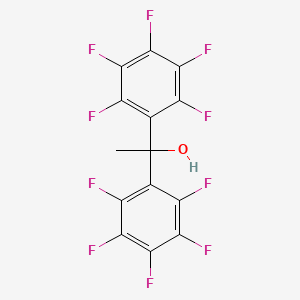


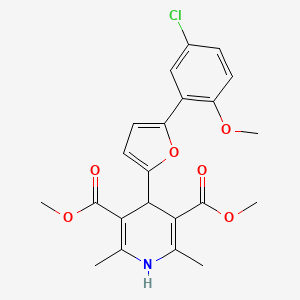
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)


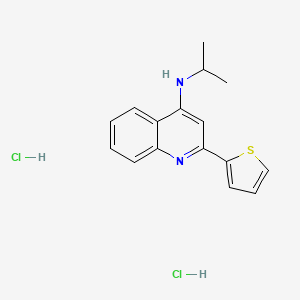
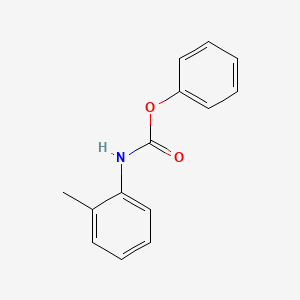

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
